Semilicoisoflavone B
Semilicoisoflavone B
Semilicoisoflavone B is a member of the class of 7-hydroxyisoflavones that is 2',2'-dimethyl-2'H,4H-3,6'-bichromen-4-one substituted by hydroxy groups at positions 5, 7 and 8'. It has been isolated from Glycyrrhiza uralensis. It has a role as a plant metabolite and an EC 1.1.1.21 (aldehyde reductase) inhibitor.
Semilicoisoflavone B is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.
See also: Glycyrrhiza uralensis Root (part of).
Semilicoisoflavone B is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.
See also: Glycyrrhiza uralensis Root (part of).
Brand Name:
Vulcanchem
CAS No.:
129280-33-7
VCID:
VC20852429
InChI:
InChI=1S/C20H16O6/c1-20(2)4-3-10-5-11(6-15(23)19(10)26-20)13-9-25-16-8-12(21)7-14(22)17(16)18(13)24/h3-9,21-23H,1-2H3
SMILES:
CC1(C=CC2=C(O1)C(=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C
Molecular Formula:
C20H16O6
Molecular Weight:
352.3 g/mol
Semilicoisoflavone B
CAS No.: 129280-33-7
Cat. No.: VC20852429
Molecular Formula: C20H16O6
Molecular Weight: 352.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Semilicoisoflavone B is a member of the class of 7-hydroxyisoflavones that is 2',2'-dimethyl-2'H,4H-3,6'-bichromen-4-one substituted by hydroxy groups at positions 5, 7 and 8'. It has been isolated from Glycyrrhiza uralensis. It has a role as a plant metabolite and an EC 1.1.1.21 (aldehyde reductase) inhibitor. Semilicoisoflavone B is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available. See also: Glycyrrhiza uralensis Root (part of). |
|---|---|
| CAS No. | 129280-33-7 |
| Molecular Formula | C20H16O6 |
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | 5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one |
| Standard InChI | InChI=1S/C20H16O6/c1-20(2)4-3-10-5-11(6-15(23)19(10)26-20)13-9-25-16-8-12(21)7-14(22)17(16)18(13)24/h3-9,21-23H,1-2H3 |
| Standard InChI Key | LWZACZCRAUQSLH-UHFFFAOYSA-N |
| SMILES | CC1(C=CC2=C(O1)C(=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C |
| Canonical SMILES | CC1(C=CC2=C(O1)C(=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C |
| Appearance | Oil |
| Melting Point | 131 - 134 °C |
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